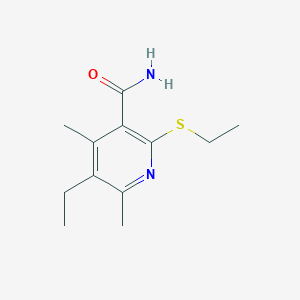
2-cyclohexyl-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclohexyl-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and materials science. This compound is known for its unique chemical structure and properties, which make it a promising candidate for the development of new drugs and materials.
作用机制
The mechanism of action of 2-cyclohexyl-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer and bacterial cells. Specifically, this compound has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. Additionally, 2-cyclohexyl-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to disrupt the function of bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-cyclohexyl-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one has a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, through the activation of various signaling pathways. Additionally, 2-cyclohexyl-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis. In bacterial cells, this compound has been shown to disrupt the function of key enzymes and cell membranes, leading to cell death.
实验室实验的优点和局限性
One of the main advantages of 2-cyclohexyl-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one is its unique chemical structure and properties, which make it a promising candidate for the development of new drugs and materials. Additionally, this compound has shown promising results in various in vitro studies, indicating its potential efficacy as an anticancer and antibacterial agent. However, there are also some limitations associated with this compound, including its limited solubility in water and potential toxicity at high concentrations.
未来方向
There are several future directions for the research and development of 2-cyclohexyl-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one. One potential direction is the development of new derivatives of this compound with improved solubility and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, clinical trials are needed to determine the safety and efficacy of 2-cyclohexyl-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one as a potential anticancer and antibacterial agent.
合成方法
The synthesis of 2-cyclohexyl-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one can be achieved through various methods. One of the most common methods is the condensation reaction between cyclohexanone, 2-fluorobenzaldehyde, and urea in the presence of a catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization.
科学研究应用
2-cyclohexyl-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, 2-cyclohexyl-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been investigated for its potential use as an antibacterial agent, with studies showing its efficacy against various bacterial strains.
属性
IUPAC Name |
(4E)-2-cyclohexyl-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c17-13-9-5-4-8-12(13)10-14-16(19)20-15(18-14)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSUYWHAKYYZCW-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=CC3=CC=CC=C3F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=N/C(=C/C3=CC=CC=C3F)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5836544.png)
![5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5836548.png)




![ethyl 3-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5836581.png)

![4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5836613.png)
![3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5836636.png)
![N'-(4-nitrobenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B5836646.png)
![ethyl 4-[({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B5836649.png)
![2-(2-chlorophenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5836654.png)